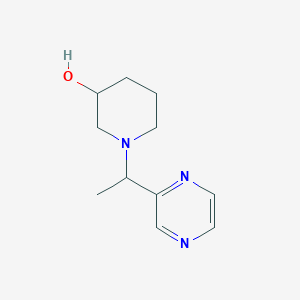
6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H22BrN3O3 and its molecular weight is 552.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Bioactive Compound Development
- The compound has been used in the synthesis of potentially bioactive compounds, as demonstrated in the reaction of 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan with various reagents to form pyrazoline derivatives, which are explored for their biological activities (Abdel Hafez, Ahmed, & Haggag, 2001).
Antitubercular Activity
- Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from this compound have shown significant antitubercular activity against Mycobacterium tuberculosis H37Rv, identifying them as potential antitubercular agents (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Analgesic and Anti-inflammatory Properties
- Derivatives of this compound have been screened for antifertility, analgesic, and anti-inflammatory activities, with one derivative showing potent anti-inflammatory properties, exceeding the values of phenyl butazone and aspirin (Sharada, Ratna, & Rao, 1987).
Computational and Structural Studies
- Computational studies and in vitro anti-tuberculosis activities of derivatives of this compound have been conducted, providing insights into the structural and functional aspects relevant to drug development (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).
Antimicrobial Activity
- Several studies have explored the synthesis and antimicrobial activity of quinazolinone derivatives of this compound, suggesting potential applications in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Cytotoxic Activity for Cancer Research
- Research into the synthesis and cytotoxic activity of benzophenanthrolinone analogues of this compound has contributed to the understanding of its potential in cancer treatment (Bongui, Elomri, Seguin, Tillequin, Pfeiffer, Renard, Pierré, & Atassi, 2001).
Propiedades
Número CAS |
202821-44-1 |
|---|---|
Fórmula molecular |
C30H22BrN3O3 |
Peso molecular |
552.428 |
Nombre IUPAC |
6-bromo-3-[3-(furan-2-yl)-2-(4-methylbenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H22BrN3O3/c1-18-9-11-20(12-10-18)30(36)34-25(26-8-5-15-37-26)17-24(33-34)28-27(19-6-3-2-4-7-19)22-16-21(31)13-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35) |
Clave InChI |
QRKBNEFHFWTVGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


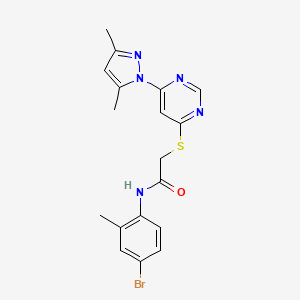
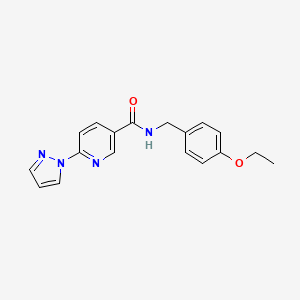
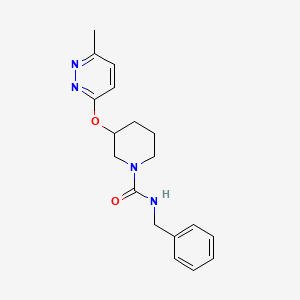
![N-(3-chloro-4-methoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2759893.png)
![N-(3-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759895.png)
![N-[2-Methoxy-5-(trifluoromethyl)phenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2759896.png)
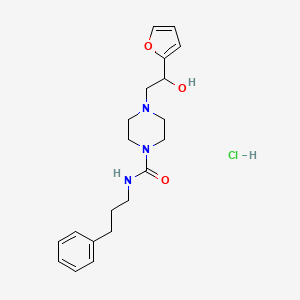
![N-(2-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B2759900.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2759902.png)
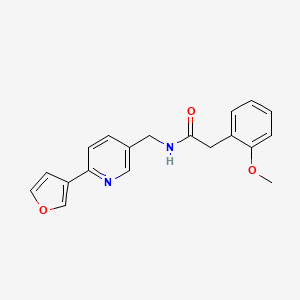
![2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2759906.png)
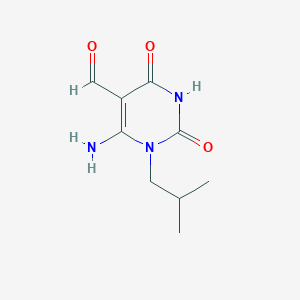
![N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide](/img/structure/B2759910.png)
